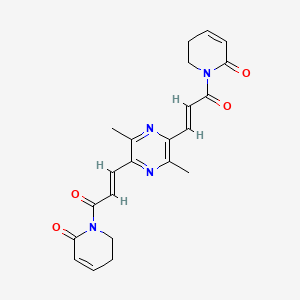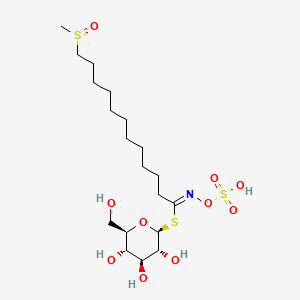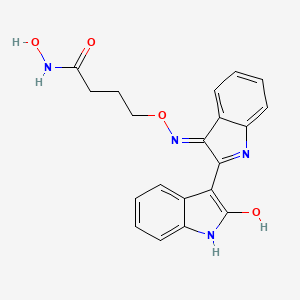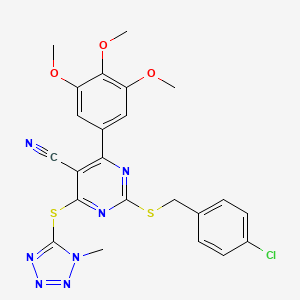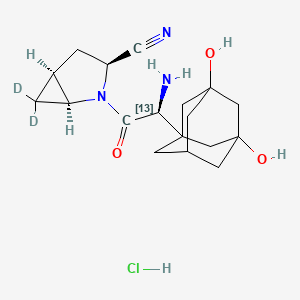
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of 5-Hydroxy Saxagliptin, which is a hydroxylated metabolite of Saxagliptin. Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus .
Vorbereitungsmethoden
The preparation of 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxy Saxagliptin molecule. The synthetic route typically involves the hydroxylation of Saxagliptin followed by isotopic labeling. The reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes allows for precise measurement of the compound’s pharmacokinetic and metabolic profiles.
Biology: It is used in metabolic flux analysis (MFA) to study metabolic pathways and fluxes in biological systems.
Medicine: It is used in the development of new pharmaceuticals, particularly for the treatment of type 2 diabetes mellitus.
Industry: It is used in the production of isotope-labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) increases the levels of incretin hormones, thereby improving glucose control in patients with type 2 diabetes mellitus .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) is unique due to its isotopic labeling with carbon-13 and deuterium. Similar compounds include:
Saxagliptin: The parent compound, which is a DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
5-Hydroxy Saxagliptin: The hydroxylated metabolite of Saxagliptin.
Saxagliptin-13C,d2: An isotopically labeled version of Saxagliptin without the hydroxyl group
Eigenschaften
Molekularformel |
C18H26ClN3O3 |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2D2,15+1; |
InChI-Schlüssel |
WCCKQMJRTRWMMX-ILRICLQRSA-N |
Isomerische SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)(CC(C5)(C4)O)O)N)[2H].Cl |
Kanonische SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


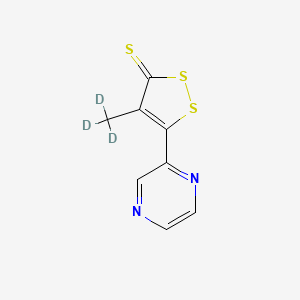
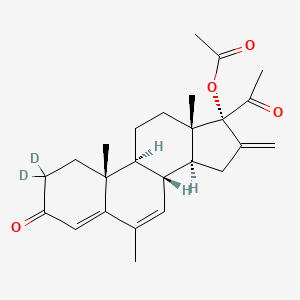
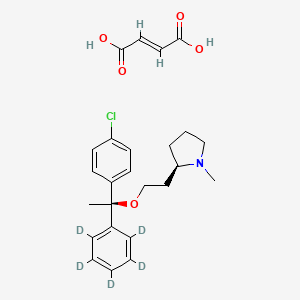


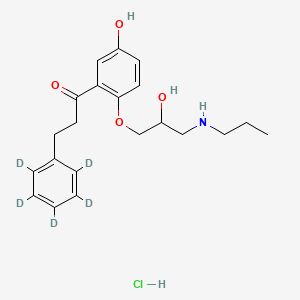
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)


